BMS-561392 Formate: A Technical Guide to a Potent TACE Inhibitor
BMS-561392 Formate: A Technical Guide to a Potent TACE Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-561392, also known as DPC-333, is a potent and highly selective inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also identified as ADAM17 (A Disintegrin and Metalloproteinase 17).[1][2] Its formate (B1220265) derivative, BMS-561392 formate, offers a stable form for research and potential therapeutic applications.[1][3] TACE is a critical enzyme in the inflammatory cascade, responsible for the cleavage and release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from its membrane-bound precursor.[4] By inhibiting TACE, BMS-561392 effectively reduces the levels of soluble TNF-α, a key mediator in a range of inflammatory conditions.[1] This technical guide provides a comprehensive overview of BMS-561392 formate, including its mechanism of action, quantitative biological data, and detailed experimental methodologies.
Mechanism of Action
BMS-561392 acts as a competitive inhibitor of the TACE enzyme. TACE is a zinc-dependent metalloproteinase that cleaves the extracellular domain of various cell surface proteins, most notably pro-TNF-α. The inhibition of TACE by BMS-561392 blocks this cleavage event, leading to a significant reduction in the release of soluble TNF-α. This, in turn, dampens the downstream inflammatory signaling cascade mediated by TNF-α.[4] The selectivity of BMS-561392 for TACE over other matrix metalloproteinases (MMPs) is a key characteristic, minimizing off-target effects.[5]
Quantitative Biological Data
The following tables summarize the key quantitative data reported for BMS-561392, highlighting its potency, selectivity, and pharmacokinetic profile.
Table 1: In Vitro Potency and Selectivity of BMS-561392
| Target Enzyme | IC50 (nM) | Selectivity vs. TACE | Reference |
| TACE (whole blood assay) | 0.02 | - | [5] |
| MMP-1 (interstitial collagenase) | > 4,949 | > 247,450-fold | [5] |
| MMP-2 (gelatinase A) | 3,333 | 166,650-fold | [5] |
| MMP-3 (stromelysin-1) | 163 | 8,150-fold | [5] |
| MMP-8 (neutrophil collagenase) | 795 | 39,750-fold | [5] |
| MMP-9 (gelatinase B) | > 2,128 | > 106,400-fold | [5] |
| MMP-13 (collagenase 3) | 16,083 | 804,150-fold | [5] |
Table 2: In Vitro Inhibition of sAPPα and TNFα Secretion by BMS-561392
| Cell Line | Treatment | IC50 (µM) | Reference |
| CHO cells expressing pro-TNFα | BMS-561392 | 0.15 | [2] |
| CHO-APPwt cells (sAPPα secretion) | BMS-561392 | 4.47 | [2] |
| CHO-APPswe cells (sAPPα secretion) | BMS-561392 | 0.23 | [2] |
Table 3: Pharmacokinetic and Pharmacodynamic Parameters of BMS-561392 (DPC 333)
| Species | Route | Bioavailability | ED50 (LPS-induced TNF-α production) | Reference |
| Rats | Oral | Good | - | [5] |
| Dogs | Oral | 43% | - | [5] |
| Mice | - | - | 6 mg/kg | [5] |
Experimental Protocols
This section outlines the methodologies for key experiments involving BMS-561392.
TACE Inhibition Assay (Fluorogenic)
This assay measures the ability of BMS-561392 to inhibit the enzymatic activity of TACE using a fluorogenic substrate.
Principle: The assay utilizes a quenched fluorescent substrate containing a TACE cleavage site. In its intact form, the fluorescence of the fluorophore is quenched. Upon cleavage by TACE, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.
Materials:
-
Recombinant human TACE
-
Fluorogenic TACE substrate (e.g., a FRET-based peptide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 1 µM ZnCl₂)
-
BMS-561392 formate (or BMS-561392) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of BMS-561392 in assay buffer.
-
In a 96-well microplate, add the diluted BMS-561392 solutions. Include wells for a positive control (TACE without inhibitor) and a negative control (assay buffer only).
-
Add recombinant human TACE to all wells except the negative control.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic TACE substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 490/520 nm) in a kinetic mode at 37°C for 30-60 minutes.
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
TNF-α Release Assay in Macrophages
This cell-based assay evaluates the efficacy of BMS-561392 in inhibiting the release of TNF-α from stimulated immune cells.[6]
Principle: Lipopolysaccharide (LPS) is a potent stimulator of TNF-α production and release from macrophages. This assay measures the amount of TNF-α secreted into the cell culture medium in the presence and absence of BMS-561392.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
BMS-561392 formate dissolved in DMSO
-
Human TNF-α ELISA kit
-
24-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of BMS-561392 for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-6 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α release for each concentration of BMS-561392 compared to the LPS-stimulated control.
Synthesis of BMS-561392
The synthesis of BMS-561392 has been reported through a multi-step process.[1][7] A key step involves the diastereoselective α-amination of a lithium enolate.[1] While a detailed, step-by-step protocol suitable for direct laboratory replication is often proprietary, the general synthetic strategy is outlined in the literature. The process typically involves the preparation of a chiral pyrrolidinone intermediate, followed by coupling with a quinolinyl methoxy (B1213986) phenyl moiety and subsequent functional group manipulations to yield the final hydroxamic acid derivative.[1][7]
Visualizations
Signaling Pathway of TACE-mediated TNF-α Release and its Inhibition
Caption: TACE-mediated cleavage of pro-TNF-α and its inhibition by BMS-561392.
Experimental Workflow for TACE Inhibitor Screening
Caption: Workflow for determining the IC50 of BMS-561392 in a TACE inhibition assay.
References
- 1. Discovery of novel TACE inhibitors using graph convolutional network, molecular docking, molecular dynamics simulation, and Biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel TACE inhibitors using graph convolutional network, molecular docking, molecular dynamics simulation, and Biological evaluation | PLOS One [journals.plos.org]
- 3. eurogentec.com [eurogentec.com]
- 4. TACE inhibition: a promising therapeutic intervention against AATF-mediated steatohepatitis to hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SensoLyte® 520 TACE (a-Secretase) Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 6. birmingham.ac.uk [birmingham.ac.uk]
- 7. researchgate.net [researchgate.net]
